![molecular formula C26H19N3O5 B1227820 N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE](/img/structure/B1227820.png)
N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE is a complex organic compound that features an indole moiety fused with an anthracene carboxamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE typically involves multiple steps:
Formation of the Indole Moiety: The indole structure can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Nitro Group: The nitro group can be introduced via nitration, using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Anthracene Carboxamide: The anthracene carboxamide can be synthesized by reacting anthracene with a suitable carboxylic acid derivative, such as an acid chloride, in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring, due to the electron-rich nature of the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated indole derivatives.
科学研究应用
N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting cancer cells or microbial infections.
Organic Synthesis: It can be used as a building block for the synthesis of more complex organic molecules.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
作用机制
The mechanism of action of N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE involves its interaction with specific molecular targets:
相似化合物的比较
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with potential anti-inflammatory properties.
N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide: A compound with similar structural features but different pharmacological activities.
Uniqueness
N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE is unique due to its combination of an indole moiety with an anthracene carboxamide structure, which imparts distinct electronic and steric properties, making it a versatile compound for various applications.
属性
分子式 |
C26H19N3O5 |
|---|---|
分子量 |
453.4 g/mol |
IUPAC 名称 |
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-nitro-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C26H19N3O5/c1-14-15(16-6-4-5-9-21(16)28-14)12-13-27-26(32)20-11-10-19-22(23(20)29(33)34)25(31)18-8-3-2-7-17(18)24(19)30/h2-11,28H,12-13H2,1H3,(H,27,32) |
InChI 键 |
KCGSIUAAEXGOFA-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=C(C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O)[N+](=O)[O-] |
规范 SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=C(C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O)[N+](=O)[O-] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


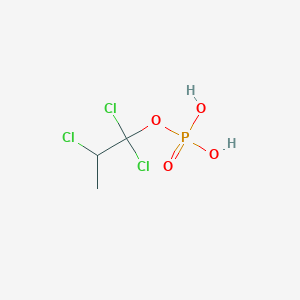

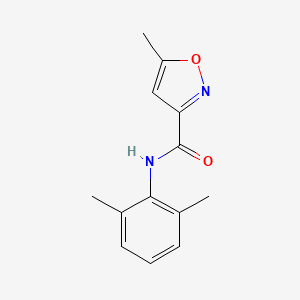
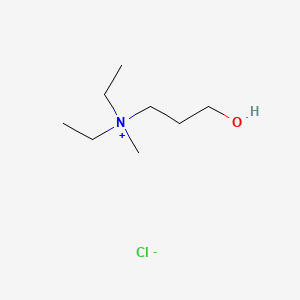
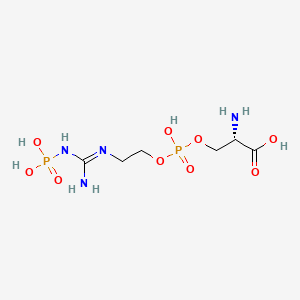
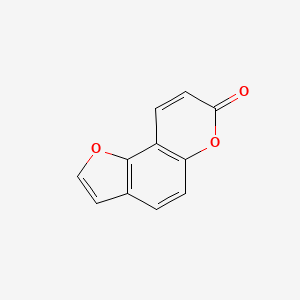
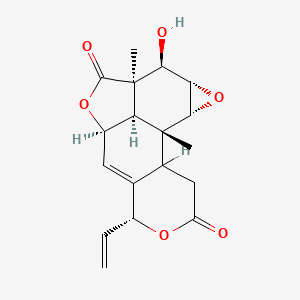

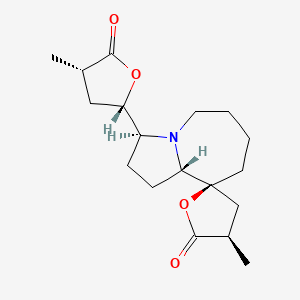
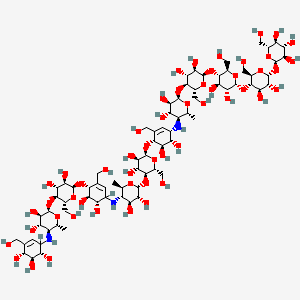
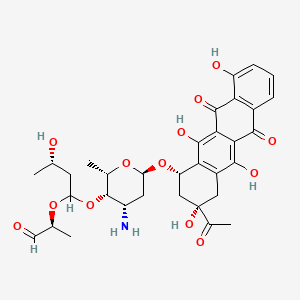
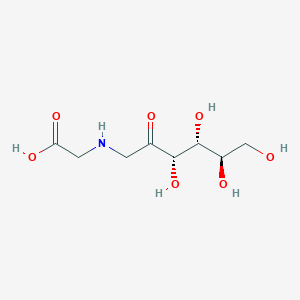
![N-[2-(tert-butylamino)-2-oxo-1-thiophen-2-ylethyl]-N-(2-oxolanylmethyl)-5-phenyl-1H-pyrrole-2-carboxamide](/img/structure/B1227756.png)
![4-[oxo-(4-oxo-5H-thieno[3,2-c]quinolin-2-yl)methyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1227758.png)
